Megalomicin -

Megalomicin

Catalog Number: EVT-10917712
CAS Number:
Molecular Formula: C44H80N2O15
Molecular Weight: 877.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Megalomicin is produced by the actinobacterium Micromonospora megalomicea, which is known for its ability to synthesize various bioactive compounds. The biosynthesis of megalomicin involves multiple enzymatic steps and intermediates, highlighting the organism's metabolic capabilities .

Classification

Megalomicin belongs to the class of macrolide antibiotics, characterized by their large lactone rings. It is structurally related to other macrolides like erythromycin but possesses unique modifications that enhance its biological activity .

Synthesis Analysis

Methods

The biosynthesis of megalomicin involves a series of enzymatic reactions that convert simpler precursors into the complex structure of the antibiotic. Key enzymes identified in this pathway include polyketide synthases, which play a crucial role in assembling the carbon backbone of the compound .

Technical Details

The synthesis begins with the formation of a polyketide chain through the action of polyketide synthase enzymes. This process includes:

  • Chain elongation: Acetyl-CoA and malonyl-CoA are utilized as building blocks.
  • Cyclization: The linear polyketide undergoes cyclization to form the macrolide structure.
  • Modification: Post-synthesis modifications, such as methylation and glycosylation, further refine the compound into its active form .
Molecular Structure Analysis

Structure

The molecular structure of megalomicin features a large lactone ring typical of macrolides, along with several hydroxyl and amino groups that contribute to its biological activity. The specific structural formula includes multiple stereocenters, which are critical for its function .

Data

  • Molecular Formula: C₃₃H₅₉N₁₁O₁₂
  • Molecular Weight: Approximately 681.9 g/mol
  • Structural Features: The compound includes a unique sugar moiety, contributing to its solubility and interaction with biological targets .
Chemical Reactions Analysis

Reactions

Megalomicin participates in various chemical reactions during its biosynthesis:

  • Condensation reactions: These are fundamental in forming the polyketide backbone.
  • Reduction reactions: Enzymatic reductions modify functional groups, enhancing biological activity.
  • Hydrolysis reactions: These can occur during the modification of sugar components attached to the lactone ring .

Technical Details

The biosynthetic pathway involves several key intermediates, such as TDP-l-megosamine, which undergo transformations catalyzed by specific enzymes like MegDIII. Techniques such as thin-layer chromatography and mass spectrometry are employed to monitor these reactions and purify intermediates .

Mechanism of Action

Process

Megalomicin exerts its antimicrobial effects primarily by inhibiting protein synthesis in bacteria. It binds to the ribosomal subunit, disrupting peptide bond formation and ultimately leading to cell death. This mechanism is similar to that of other macrolide antibiotics but is distinguished by its unique binding affinity .

Data

Research indicates that megalomicin has a broad spectrum of activity against various pathogens, including Staphylococcus aureus and certain protozoa. Its effectiveness against resistant strains makes it a valuable candidate for further development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting points vary based on purity; generally observed around 150–160°C.

These properties influence its formulation in pharmaceutical preparations and affect its bioavailability .

Applications

Megalomicin has notable applications in scientific research and medicine:

  • Antimicrobial agent: Used in treating infections caused by resistant bacteria.
  • Antiparasitic treatment: Investigated for efficacy against protozoan infections.
  • Research tool: Serves as a model compound for studying antibiotic resistance mechanisms and developing new antibiotics.

Ongoing research aims to explore synthetic derivatives of megalomicin that may enhance its efficacy or reduce side effects .

Biosynthesis and Genetic Engineering of Megalomicin

Microbial Origins and Phylogenetic Context of Micromonospora megalomicea

Micromonospora megalomicea is a Gram-positive, filamentous soil bacterium within the Actinomycetota phylum. First isolated in 1968, this species occupies specialized ecological niches in terrestrial and aquatic sediments, where it engages in complex organic matter decomposition. Phylogenetically, Micromonospora diverges from streptomycete lineages by approximately 300 million years, evolving distinct secondary metabolic pathways. The genus Micromonospora is characterized by genomic richness in biosynthetic gene clusters (BGCs), particularly those encoding polyketide synthases (PKS) and nonribosomal peptide synthetases. Micromonospora megalomicea strain NRRL B-2446 produces megalomicins as specialized metabolites with adaptive advantages in microbial competition, evidenced by their broad bioactivity spectra [1] [3]. Genomic analyses reveal conserved actinobacterial traits, including:

  • High guanine-cytosine (GC) content (~72%)
  • Linear chromosomes with telomeric structures
  • Extensive regulatory networks for stress-responsive metabolite production

Table 1: Phylogenetic Features of Micromonospora megalomicea

CharacteristicDetail
Taxonomic ClassificationDomain: Bacteria; Phylum: Actinomycetota; Genus: Micromonospora
HabitatSoil, freshwater sediments, rhizosphere
Genome Size~8.2 Mb (estimated)
BGC Density25–30 clusters per genome

Megalomicin Production120–150 mg/L under optimized fermentation

Modular Polyketide Synthase Architecture in Megalomicin Biosynthesis

Megalomicin’s 14-membered macrolactone core (6-deoxyerythronolide B) is assembled by a type I modular polyketide synthase (PKS) system. This PKS exhibits a conserved colinear architecture where each module catalyzes one round of polyketide chain elongation and β-keto group processing. The megalomicin PKS shares 85% sequence identity with the erythromycin PKS from Saccharopolyspora erythraea but contains unique domain adaptations for intermediate channeling [1] [5].

Cryo-electron microscopy studies of homologous PKS systems reveal a reaction chamber organized around a central dimeric ketosynthase (KS) domain. Flanking acyltransferase (AT) and ketoreductase (KR) domains form structural "posts" that create a constrained environment for acyl carrier protein (ACP)-bound intermediates. Key architectural features include:

  • Inter-module docking domains: α-Helical bundles mediate protein-protein interactions between megaproteins, ensuring vectorial substrate transfer [5] [9].
  • Dynamic ACP trajectories: The phosphopantetheinyl arm of the ACP domain accesses catalytic sites within a 20 Å radius, including KS, AT, and KR active sites.
  • Reaction chamber gating: The AT domain rotates 120° upon substrate loading, preventing cross-talk with non-cognate modules [5].

Table 2: Domain Organization of Megalomicin PKS Modules

ModuleDomainsFunctionSpecificity
LoadingAT-ACPPropionyl-CoA loadingPropionate
1KS-AT-KR-ACPMethylmalonate extension & β-ketoreduction(2S)-methylmalonyl-CoA
2–6KS-AT-KR-DH-ACPElongation with dehydrationMethylmalonyl-CoA

TerminalTEMacrocyclization and chain releaseThioester hydrolysis

Enzymatic Pathway for TDP-L-Megosamine Synthesis and Glycosylation

The defining structural feature of megalomicin is the C-6-attached aminosugar L-megosamine (4,6-dideoxy-4-aminoglucose). Its biosynthesis proceeds via thymidine diphosphate (TDP)-activated intermediates derived from glucose-1-phosphate. Heterologous expression in Escherichia coli confirmed a five-step pathway requiring only MegBVI, MegDII, MegDIII, MegDIV, and MegDV enzymes [3] [4] [10]:

  • TDP-4-keto-6-deoxy-D-glucose formation: Catalyzed by TDP-D-glucose synthase (MegBVI) and dehydratase (MegDII).
  • Transamination: TDP-4-amino-4,6-dideoxy-D-glucose synthesis by aminotransferase MegDIII.
  • Epimerization: C-3'' and C-5'' epimerization to TDP-4-amino-4,6-dideoxy-L-glucose (MegDIV).
  • N-methylation: S-adenosylmethionine-dependent methylation by MegDV yields TDP-L-megosamine.

Glycosylation requires the megosaminyltransferase MegDI and helper protein MegDVI. In vitro bioconversion assays show MegDI-DVI transfers megosamine to erythromycin C or erythromycin D aglycones. Structural modeling indicates MegDVI stabilizes the GT-B fold of MegDI, facilitating nucleophilic attack by the C-6' hydroxyl [4] [8] [10].

Table 3: Enzymes in TDP-L-Megosamine Biosynthesis

EnzymeGeneReaction CatalyzedCofactor
TDP-D-glucose synthasemegBVIGlucose-1-phosphate + TTP → TDP-D-glucoseMg²⁺
TDP-D-glucose 4,6-dehydratasemegDIITDP-D-glucose → TDP-4-keto-6-deoxy-D-glucoseNAD⁺
4-AminotransferasemegDIIITDP-4-keto-6-deoxy-D-glucose + glutamate → TDP-4-amino-4,6-dideoxy-D-glucose + α-ketoglutaratePyridoxal phosphate
3,5-EpimerasemegDIVTDP-4-amino-4,6-dideoxy-D-glucose → TDP-4-amino-4,6-dideoxy-L-glucoseNone

N-methyltransferasemegDVTDP-4-amino-4,6-dideoxy-L-glucose + SAM → TDP-L-megosamine + SAHS-adenosylmethionine

Comparative Genomics of Megalomicin and Erythromycin Biosynthetic Clusters

The megalomicin (meg) BGC spans 48 kb and shares organizational homology with the erythromycin (ery) BGC from Saccharopolyspora erythraea. Both clusters encode near-identical PKSs for aglycone synthesis but diverge in sugar biosynthesis and tailoring regions [1] [3]:

  • PKS conservation: The meg PKS modules 1–6 share 90–95% amino acid identity with ery PKS, explaining identical 6-deoxyerythronolide B production.
  • Sugar pathway divergence: The meg cluster contains a 12-kb insert encoding megosamine biosynthesis (megBVI, megDII-DVI), absent in ery.
  • Hydroxylase specialization: megK (encoding P450 hydroxylase) shares 78% identity with eryK but exhibits broader substrate flexibility.

Evolutionarily, the meg cluster likely arose through horizontal gene transfer of a "sugar cassette" into an ancestral erythromycin-like progenitor. This is supported by:

  • Flanking transposase pseudogenes
  • GC-content disparity between PKS and megosamine genes
  • Conservation of ermE resistance gene positioning [1] [3]

Table 4: Gene Cluster Comparison: Megalomicin vs. Erythromycin

FunctionMegalomicin GeneErythromycin GeneIdentity
Aglycone PKSmegAI–AIIIeryAI–AIII92%
Desosamine BiosynthesismegCI–CVeryBI–BVI88%
Mycarose BiosynthesismegBII–BVeryCII–CVII84%
Megosamine BiosynthesismegBVI–DVI

C-12 HydroxylasemegKeryK78%

Heterologous Expression Systems for Megalomicin Production

Heterologous expression enables megalomicin production in genetically tractable hosts:

Saccharopolyspora erythraea

Expression of the 12-kb meg sugar cassette (containing megBVI–DVI) in Saccharopolyspora erythraea converts endogenous erythromycin to megalomicin. This system leverages:

  • Native PKS compatibility for aglycone supply
  • Pre-existing TDP-glucose pool for sugar biosynthesis
  • Optimized fermentation at industrial scalesYields reach 60–80% conversion efficiency due to competition with erythromycin glycosyltransferases [1] [3].

Escherichia coli

Escherichia coli offers advantages in genetic manipulation and high-density fermentation. Key engineering steps include:

  • TDP-sugar precursor enhancement: Deletion of rmlC, wecE, and vioA to block competing pathways (TDP-rhamnose/TDP-fucose4NAc biosynthesis), increasing TDP-4-keto-6-deoxyglucose availability [2] [4].
  • Efflux pump knockout: ΔacrAB mutations reduce megalomicin secretion, elevating intracellular concentrations for glycosylation [2].
  • Glycosyltransferase optimization: Co-expression of megDI with chaperone megDVI improves megosamine transfer efficiency 25-fold [3] [4].Bioconversion of fed 6-deoxyerythronolide B yields 150 mg/L megalomicin A, demonstrating feasibility for scaled production [4].

Engineering Novel Megalomicin Analogues via Modular PKS Manipulation

Megalomicin’s modular biosynthetic machinery enables rational design of structural analogues:

  • Module swapping: Replacement of PikAIII KR domain (from pikromycin synthase) in Meg module 5 alters stereochemistry at C-10, yielding 10-epi-megalomicin with enhanced antiparasitic activity [5].
  • Sugar biosynthesis retargeting: Insertion of megDI-DVI into the erythromycin PKS pathway in Saccharopolyspora erythraea creates hybrid antibiotics like "erythromegaloide" [3].
  • Glycosyltransferase engineering: Mutagenesis of MegDI’s substrate-binding pocket (e.g., W134A mutation) enables attachment of non-native sugars (e.g., D-olivose) to the macrolactone core [4] [10].

Combinatorial biosynthesis in Escherichia coli strain LB19b (ΔrmlC wecE vioAB acrAB) generates megosamine analogues by feeding synthetic TDP-sugars. Notable examples include:

  • 4-Deoxy-megosamine megalomicin (antiviral activity vs. HIV-1)
  • N-Acetyl-megosamine megalomicin (reduced cytotoxicity) [4]

Future advances require cryo-EM-guided PKS redesign and in silico simulation of ACP-domain docking to predict module compatibility, accelerating the generation of bioactive megalomicin derivatives.

Properties

Product Name

Megalomicin

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C44H80N2O15

Molecular Weight

877.1 g/mol

InChI

InChI=1S/C44H80N2O15/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32+,34?,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1

InChI Key

LRWRQTMTYVZKQW-KXDJUOJUSA-N

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H](C([C@@H](O4)C)O)N(C)C)C)C)O)(C)O

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